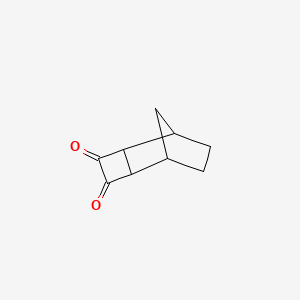

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

Description

Contextualization within Bridged Polycyclic Organic Chemistry

Bridged polycyclic systems are a specific class of polycyclic compounds where the rings share non-adjacent carbon atoms. wikipedia.org This bridging creates a three-dimensional and often rigid molecular architecture. The synthesis of such bridged polycyclic ring systems is a recognized challenge in organic chemistry, often requiring sophisticated synthetic strategies. nih.govbeilstein-journals.orgdatapdf.com Researchers have developed various methods, including carbene cascade reactions, to construct these complex functionalized bridged bicyclic systems. nih.govdatapdf.com The inherent architectural three-dimensionality of these molecules makes them an inviting challenge for synthetic chemists. beilstein-journals.org

Significance of Tricyclo[4.2.1.02,5]nonane Frameworks in Chemical Research

The Tricyclo[4.2.1.02,5]nonane framework is a specific bridged polycyclic system that has been the subject of chemical research. dss.go.th Studies in this area have explored the synthesis and chemistry of various derivatives of this framework. dss.go.th For instance, research has been conducted on the synthesis of exo- and endo-tricyclo[4.2.1.02,5]nonanes and their derivatives. dss.go.th Furthermore, derivatives of this framework, such as tricyclo[4.2.1.02,5]non-7-en-3-one, have been synthesized and utilized as starting materials for the preparation of more complex molecules with potential biological activities. researchgate.netnih.gov

Overview of Academic Research Trajectories for Tricyclo[4.2.1.02,5]nonane-3,4-dione

While extensive research exists on the broader Tricyclo[4.2.1.02,5]nonane framework, academic studies focusing specifically on Tricyclo[4.2.1.02,5]nonane-3,4-dione, particularly the syn- isomer, are more limited. Much of the available literature investigates the synthesis and reactivity of related monofunctional ketones or derivatives with different substitution patterns. dss.go.thresearchgate.netnih.gov However, the fundamental properties of the parent dione (B5365651) have been characterized, providing a basis for further investigation.

Below are tables detailing the known physical and chemical properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-.

Table 1: General Properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-

| Property | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.1745 g/mol |

| CAS Registry Number | 67843-62-3 |

Source: NIST Chemistry WebBook nist.gov

Table 2: Physical Properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-

| Property | Value | Unit |

| Normal Boiling Point | 556.51 | K |

| Normal Melting Point | 377.21 | K |

| Enthalpy of Vaporization | 43.55 | kJ/mol |

| Enthalpy of Fusion | 13.56 | kJ/mol |

| Critical Temperature | 799.05 | K |

| Critical Pressure | 3650.93 | kPa |

| Critical Volume | 0.423 | m³/kmol |

| Log10 of Water Solubility | -0.87 | |

| Octanol/Water Partition Coefficient (logP) | 0.801 |

Source: Cheméo chemeo.comchemeo.com

Table 3: Thermochemical Properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation | -45.74 | kJ/mol |

| Enthalpy of Formation at Standard Conditions | -306.43 | kJ/mol |

| Ionization Energy | 8.85 | eV |

Source: Cheméo, NIST Webbook chemeo.comchemeo.com

Table 4: Ideal Gas Heat Capacity of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-

| Temperature (K) | Ideal Gas Heat Capacity (J/mol×K) |

| 556.51 | 294.08 |

| 596.93 | 310.86 |

| 637.36 | 326.56 |

| 677.78 | 341.23 |

| 718.20 | 354.92 |

| 758.62 | 367.69 |

| 799.05 | 379.58 |

Source: Cheméo chemeo.com

Structure

3D Structure

Properties

CAS No. |

67843-62-3 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

tricyclo[4.2.1.02,5]nonane-3,4-dione |

InChI |

InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |

InChI Key |

ORYDRYMEZOIOGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(=O)C3=O |

Origin of Product |

United States |

Nomenclature and Stereochemical Principles

Systematic IUPAC Nomenclature for Tricyclo[4.2.1.02,5]nonane Systems

The systematic name Tricyclo[4.2.1.02,5]nonane-3,4-dione describes a complex, polycyclic organic molecule. The nomenclature can be deconstructed according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for polycyclic aliphatic compounds. chemaxon.compsgcas.ac.in

A polycyclic system's name is based on the total number of rings, the total number of atoms in the skeleton, and the size of the bridges connecting the principal bridgehead atoms. chemaxon.com A tricyclic system is one that requires three bond scissions to be converted into an open-chain compound. psgcas.ac.in

The breakdown of the name is as follows:

Tricyclo : This prefix indicates that the compound's structure contains three fused rings. chemaxon.compsgcas.ac.in

nonane (B91170) : This root name specifies that the total number of carbon atoms in the entire polycyclic skeleton is nine.

[4.2.1.02,5] : This bracketed portion describes the connectivity and size of the bridges within the ring system.

The first two numbers, 4 and 2 , represent the number of carbon atoms in the two longest paths connecting the main bridgehead atoms.

The third number, 1 , indicates the number of atoms in the main bridge connecting these same two bridgehead atoms.

The final number, 02,5 , describes a secondary bridge. The "0" signifies that there are zero atoms in this bridge, meaning it is a direct bond. The superscripts "2,5" indicate that this bond connects carbon atoms at positions 2 and 5 of the main ring system, thus forming the third ring. chemaxon.com

The numbering of the carbon skeleton begins at one of the main bridgehead atoms, proceeds along the longest path to the second bridgehead atom, continues along the next longest path back to the first bridgehead, and finally numbers the atoms of the main bridge. psgcas.ac.in For Tricyclo[4.2.1.02,5]nonane, the main bridgeheads are C1 and C6.

-3,4-dione : This suffix indicates the presence of two ketone functional groups (C=O) located at the 3rd and 4th carbon atoms of the numbered skeleton.

Table 1: IUPAC Nomenclature Breakdown for Tricyclo[4.2.1.02,5]nonane

| Component | Meaning |

| Tricyclo | The compound has three rings. |

| [4.2.1.02,5] | Describes the bridges connecting the bridgehead atoms (C1 and C6). - 4 : Four carbons in the longest path (C2-C3-C4-C5). - 2 : Two carbons in the next path (C7-C8). - 1 : One carbon in the main bridge (C9). - 02,5 : A zero-atom bridge (a bond) between C2 and C5. |

| nonane | The total number of carbon atoms in the skeleton is nine. |

Stereochemical Descriptors: syn, anti, exo, and endo in Polycyclic Structures

In the chemistry of polycyclic systems, particularly bridged bicyclic and tricyclic compounds, specific descriptors are used to define the relative stereochemistry of substituents. The terms exo, endo, syn, and anti are crucial for unambiguously describing the three-dimensional arrangement of atoms. chemaxon.com

endo and exo : These terms describe the orientation of substituents on non-bridgehead atoms. A substituent is designated exo if it is oriented toward the highest numbered (shortest) bridge. Conversely, a substituent is endo if it is oriented away from the highest numbered bridge. chemaxon.com

syn and anti : These descriptors are typically used for substituents attached to the highest numbered bridge itself. A substituent is syn if it points toward the lowest numbered (longest) bridge and anti if it points away from it. chemaxon.com

Table 2: Stereochemical Descriptors in Polycyclic Systems

| Descriptor | Description of Substituent Orientation |

| exo | On a main ring, oriented towards the highest-numbered bridge. |

| endo | On a main ring, oriented away from the highest-numbered bridge. |

| syn | On a bridge, oriented towards the longest bridge. Can also refer to two groups on the same face of a ring. chinesechemsoc.org |

| anti | On a bridge, oriented away from the longest bridge. Can also refer to two groups on opposite faces of a ring. |

Elucidation of Relative Stereochemistry Among Bridgehead Atoms in Tricyclic Compounds

Bridgehead atoms are the carbon atoms shared by two or more rings in a polycyclic compound. libretexts.orgyoutube.com In the Tricyclo[4.2.1.02,5]nonane skeleton, atoms C1 and C6 are the primary bridgeheads. The elucidation of their relative stereochemistry is not a matter of choice between isomers but is dictated by the inherent geometric constraints of the fused ring system.

The structure is fundamentally a bicyclo[2.2.1]heptane system (norbornane) with an additional two-carbon bridge and a zero-atom bridge creating the tricyclic framework. In systems based on the bicyclo[2.2.1]heptane core, the ring fusion is necessarily cis. masterorganicchemistry.com A trans fusion at the bridgehead carbons would introduce an insurmountable amount of ring strain, making the molecule structurally impossible to form under normal conditions. masterorganicchemistry.com

Therefore, the relative stereochemistry of the bridgehead atoms C1 and C6 is fixed in a cis configuration. This means that any bonds extending from these bridgehead carbons to atoms outside the main ring system (such as bridgehead hydrogens) will point in the same general direction relative to the main ring. This fixed geometry is a defining characteristic of such rigid tricyclic structures and is confirmed through methods like X-ray crystallography and NMR spectroscopy, which can precisely determine the three-dimensional arrangement of atoms in a molecule. The rigidity of the system prevents conformational changes like ring-flipping that could alter this relationship. libretexts.orgyoutube.com

Synthetic Methodologies and Strategies

Foundational Approaches to the Tricyclic Core

Foundational strategies for assembling the tricyclo(4.2.1.0²,⁵)nonane skeleton rely on established cycloaddition and ring-closure reactions, providing versatile pathways to the core structure and its derivatives.

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, serves as a foundational method for constructing bicyclic precursors to the tricyclo(4.2.1.0²,⁵)nonane system. A relevant approach involves the [4+2] cycloaddition of a diene, such as cyclohex-2-en-1-one, with a dienophile like maleimide. This reaction establishes the bicyclic intermediate, which can then undergo further transformation, such as a strain-induced ring closure, to generate the final tricyclic framework. While this specific example leads to a heteroatomic analogue (an azatricyclononane), the underlying principle of using a Diels-Alder reaction to build a bicyclic core which is then elaborated to the tricyclic system is a key strategy.

Table 1: Diels-Alder Approach to a Tricyclic Core Analogue

| Diene | Dienophile | Catalyst | Conditions | Intermediate | Subsequent Step |

|---|

Intramolecular ring-closure offers a direct method for forming one of the rings of the tricyclo(4.2.1.0²,⁵)nonane system from a suitably functionalized bicyclic precursor. A key example of this strategy is the synthesis of both exo- and endo-tricyclo[4.2.1.0²,⁵]non-7-enes. dss.go.th This synthesis begins with bicyclic diiodide precursors which, upon treatment with phenyllithium, undergo an intramolecular cyclization to form the characteristic cyclopropane (B1198618) ring of the tricyclic system. dss.go.thacs.org This method is significant as it provides access to the parent hydrocarbon framework, which can then be further functionalized. dss.go.th

A widely utilized and effective method for synthesizing derivatives of the tricyclo(4.2.1.0²,⁵)nonane core involves the cycloaddition of dichloroketene (B1203229) with norbornene. nih.govresearchgate.net This reaction proceeds via a [2+2] cycloaddition to yield a dichlorinated cyclobutanone (B123998) ring fused to the norbornane (B1196662) skeleton. nih.gov The resulting adduct, a dichlorotricyclononanone, is a versatile intermediate. Subsequent chemical transformations, such as the reductive removal of the chlorine atoms, lead to the formation of tricyclo[4.2.1.0²,⁵]non-7-en-3-one. nih.govresearchgate.net This ketone can then be subjected to further functionalization to introduce other desired groups or to elaborate the dione (B5365651) structure. nih.gov

Syntheses from Strained Precursors

The high ring strain of certain molecules can be harnessed as a thermodynamic driving force for the synthesis of complex structures. Strained precursors like quadricyclane (B1213432) and norbornene derivatives are particularly valuable in constructing the tricyclo(4.2.1.0²,⁵)nonane skeleton.

Quadricyclane (tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane), a highly strained isomer of norbornadiene, is an excellent precursor for the tricyclo(4.2.1.0²,⁵)nonane system. It undergoes a formal [2π+2σ+2σ] cycloaddition reaction with a variety of olefinic dienophiles. researchgate.net This reaction is notable for being both regio- and stereospecific, yielding exo-tricyclo[4.2.1.0²,⁵]-7-nonene derivatives that retain the stereochemistry of the starting olefin. researchgate.net The significant strain energy released by the opening of two cyclopropane rings in quadricyclane provides a strong thermodynamic driving force for this transformation. researchgate.net A range of dienophiles, including various fluoroolefins and dicyano-1,4-benzoquinone, have been successfully employed in this reaction. researchgate.net

Table 2: Quadricyclane Cycloaddition with Various Olefins

| Olefinic Dienophile | Product | Key Feature |

|---|---|---|

| Fluoroolefins | Polyfluorinated exo-tricyclo[4.2.1.0²,⁵]non-7-enes | Stereoselective formation |

| cis- or trans-Disubstituted Olefins | exo-Tricyclo[4.2.1.0²,⁵]-7-nonene derivatives | Conserves original stereochemistry |

Norbornene itself is a common and effective starting material for building the tricyclo(4.2.1.0²,⁵)nonane framework. As detailed previously (Section 3.1.3), the addition of dichloroketene to norbornene is a primary route to this family of compounds. nih.govresearchgate.net The synthesis begins with the [2+2] cycloaddition, followed by the reduction of the resulting chlorine atoms to yield tricyclo[4.2.1.0²,⁵]non-7-en-3-one. nih.gov This ketone is a key intermediate that can be used to synthesize a wide array of derivatives. researchgate.net For instance, condensation reactions with benzaldehyde (B42025) derivatives can be performed at the α-position to the ketone, demonstrating the utility of this norbornene-derived intermediate in more complex molecular construction. nih.govresearchgate.net

Stereocontrolled Synthesis of Tricyclo[4.2.1.02,5]nonane Derivatives

The controlled synthesis of the tricyclo[4.2.1.02,5]nonane ring system is a key challenge for chemists, enabling access to a variety of complex molecules. One established method involves the cycloaddition of dichloroketene to norbornene. nih.govresearchgate.net This reaction is followed by the reduction of the chlorine atoms to yield the tricyclo[4.2.1.02,5]non-7-en-3-one core structure. nih.govresearchgate.net This ketone serves as a versatile intermediate for further functionalization. nih.govresearchgate.net

Another powerful strategy for rapidly assembling the core of these molecules is a Lewis acid-promoted [2π+2σ+2σ] cycloaddition. johnwoodgroup.com This reaction can be performed between the strained alkane, quadricyclane, and an electron-deficient olefin, efficiently forming the tricyclo[4.2.1.02,5]non-7-ene ring system. johnwoodgroup.com

The formation of the three-membered cyclopropane ring within the tricyclo[4.2.1.02,5]nonane skeleton is a critical step that dictates the molecule's stereochemistry. Diastereoselective cyclopropanation strategies are often employed, particularly on α,β-unsaturated ketone precursors. thieme.de

One effective method is the use of sulfonium (B1226848) ylides. thieme.deresearchgate.net Specifically, "soft" nucleophiles like dimethylsulfoxonium methylide have been shown to react with enones to afford cyclopropanes in excellent yields and with high stereoselectivity. thieme.de The reaction proceeds via a conjugate addition (Michael-initiated ring-closure), where the ylide preferentially adds to one face of the molecule, thereby controlling the stereochemical outcome. thieme.de The choice of base and solvent system, such as using 1,1,3,3-tetramethylguanidine (B143053) (TMG) in dimethyl sulfoxide (B87167) (DMSO), can optimize yields and reaction times. thieme.de Other historical methods for the cyclopropanation of double bonds in similar precursors have utilized reagents like diazomethane. thieme.de

Metal-Catalyzed Polymerization of Tricyclononene Derivatives

Derivatives of the tricyclononene (TCN) skeleton are valuable monomers in the production of advanced polymers with unique properties. researchgate.net Metal-catalyzed polymerization is a primary method for creating high-molecular-weight polymers from these monomers. researchgate.net Both addition polymerization and ring-opening metathesis polymerization (ROMP) are utilized.

In metal-catalyzed addition polymerization, palladium and nickel complexes are often employed. researchgate.netresearchgate.net For instance, Pd-containing catalysts have been used to polymerize tricyclononene monomers bearing Si(CH3)3 groups, resulting in high-yield, completely saturated polymers. researchgate.net These polymers exhibit good mechanical and film-forming properties, along with high thermal stability, with decomposition temperatures exceeding 370 °C and molecular weights (Mw) reaching up to 7 × 105. researchgate.net Neutral Ni(II) salicylaldimine catalysts have also been used to copolymerize ethylene (B1197577) with functionalized tricyclononene monomers, demonstrating that the degree of comonomer incorporation is higher for tricyclononenes compared to norbornenes or α-olefins. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique, often initiated by Grubbs catalysts. rsc.org Tricyclononenes and tricyclononadienes are considered efficient monomers for controlled ROMP. rsc.org Research indicates that steric parameters of the monomer are better predictors for the polymerization rate than electronic parameters. rsc.org The polymerization of a sterically hindered 3,3,4-tris(trimethylsilyl)tricyclononene-7 using a first-generation Grubbs catalyst successfully produced a polymer with a molecular weight (Mw) up to 5.4 × 105 Da. researchgate.net This polymer was amorphous and glassy with a high glass transition temperature (Tg) of 200 °C and significant thermal stability. researchgate.net

The resulting polymers from these methods often possess desirable characteristics for specialized applications. For example, homopolymers derived from fluorinated tricyclo[4.2.1.02,5]non-7-ene-3-carboxylic acid esters are noted for their transparency at 157 nm, making them useful in the development of photoresists for lithography. researchgate.net

Table 1: Research Findings on Metal-Catalyzed Polymerization of Tricyclononene Derivatives | Polymerization Type | Catalyst / Initiator | Monomer Type | Key Polymer Properties | Reference | | :--- | :--- | :--- | :--- | :--- | | Addition Polymerization | Pd(OAc)2/B(C6F5)3 | Silyl-substituted TCN | High yield, saturated, Mw up to 7 × 105, Td >370 °C | researchgate.net | | Addition Polymerization | Neutral Ni(II) salicylaldimine | Functionalized TCN | High comonomer incorporation (up to 30 mol %) | researchgate.net | | Addition Polymerization | Fluorinated TCN | Transparent at 157 nm | researchgate.net | | ROMP | Grubbs catalyst (1st gen) | Silyl-substituted TCN | Amorphous, glassy, Mw up to 5.4 × 105 Da, Tg = 200 °C | researchgate.net | | ROMP | Grubbs catalyst (3rd gen) | TCN and TCND | Controlled polymerization, steric factors influence rate | rsc.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- |

| Tricyclo[4.2.1.02,5]non-7-en-3-one |

| Norbornene |

| Dichloroketene |

| Quadricyclane |

| Dimethylsulfoxonium methylide |

| 1,1,3,3-tetramethylguanidine (TMG) |

| Diazomethane |

| Ethylene |

| 3,3,4-tris(trimethylsilyl)tricyclononene-7 |

Reaction Mechanisms and Chemical Reactivity

Reactivity of the Vicinal Tricyclic Dione (B5365651) Functionality

The presence of two adjacent carbonyl groups within a rigid, strained tricyclic structure dictates the unique reactivity of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-.

Nucleophilic Addition Reactions to the Carbonyl Centers

The carbonyl carbons in Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- are electrophilic and thus susceptible to attack by nucleophiles. The stereochemistry of the tricyclic system influences the accessibility of the carbonyl centers, potentially leading to diastereoselective additions. Common nucleophilic addition reactions applicable to this dione would include the formation of cyanohydrins, hemiacetals, and imines.

In a related system, the synthesis of benzothiazole (B30560) derivatives from tricyclo[4.2.1.02,5]non-7-en-3-one demonstrates the susceptibility of the carbonyl group in this ring system to condensation reactions. researchgate.net Chalcone (B49325) analogs were successfully synthesized through the condensation of the tricyclic ketone with benzaldehyde (B42025) derivatives. researchgate.net This suggests that the dione would readily react with primary amines to form the corresponding di-imines or with hydrazines to yield heterocyclic products.

The reaction of the dione with Grignard reagents or organolithium compounds would be expected to yield diols. The approach of the nucleophile would likely be from the less sterically hindered face of the molecule, leading to a specific stereoisomer of the resulting diol.

A notable reaction of α-diones is the benzilic acid rearrangement, where treatment with a strong base leads to a rearranged α-hydroxy carboxylate. While no specific studies on Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- have been reported, this rearrangement is a plausible pathway under basic conditions. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by a 1,2-acyl migration to the adjacent carbonyl carbon, ultimately yielding a carboxylate after protonation.

| Nucleophile | Expected Product | Reaction Type |

| HCN | Dicyanohydrin | Nucleophilic Addition |

| R-NH2 | Di-imine | Condensation |

| R-MgX | Diol | Nucleophilic Addition |

| OH- | α-hydroxy carboxylate | Benzilic Acid Rearrangement |

Oxidative and Reductive Transformations of Dione Systems

The dione functionality can undergo both oxidation and reduction. Reduction of the dione would yield a variety of products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) would likely produce the corresponding diol. The stereochemistry of the resulting diols would be influenced by the steric hindrance of the tricyclic frame.

Oxidative cleavage of the dione can be achieved using oxidizing agents such as periodic acid or lead tetraacetate. This would break the C3-C4 bond, leading to the formation of a dicarboxylic acid.

In a study on the oxidation of a related compound, 3-methylenetricyclo[4.2.1.02,5]nonane, with a PdCl2-CuCl catalytic system and oxygen, a rearranged ketone, tricyclo[5.2.1.02,6]decan-3-one, was formed in high yield. researchgate.net This indicates that oxidative conditions can promote skeletal rearrangements in this tricyclic system, suggesting that the oxidation of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- might also lead to rearranged products in addition to simple cleavage.

| Reagent | Expected Product | Transformation |

| H2/Pd | Tricyclo(4.2.1.02,5)nonane-3,4-diol | Reduction |

| NaBH4 | Tricyclo(4.2.1.02,5)nonane-3,4-diol | Reduction |

| HIO4 | Dicarboxylic acid | Oxidative Cleavage |

| PdCl2/CuCl, O2 | Rearranged products | Oxidation with Rearrangement |

Molecular Rearrangements in Tricyclic Structures

The strained nature of the tricyclo[4.2.1.02,5]nonane skeleton makes it prone to various molecular rearrangements, particularly those involving carbocationic intermediates.

Carbonium Ion-Mediated Rearrangement Pathways

The formation of a carbocation within the tricyclo[4.2.1.02,5]nonane framework can trigger Wagner-Meerwein rearrangements, leading to more stable carbocations and rearranged products. wikipedia.orgmychemblog.com Such rearrangements are common in bicyclic and tricyclic systems and serve to relieve ring strain. acs.orgresearchgate.net For instance, reactions involving the generation of a carbonium ion at the C-7 position in tricyclo[4.2.1.02,5]nonane derivatives have been shown to invariably produce rearranged products. dss.go.th

A plausible pathway for the rearrangement of a carbocation generated from Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- (for example, through protonation of a hydroxyl group in a reduced derivative followed by loss of water) would involve a 1,2-shift of an alkyl or hydride group to form a more stable, less strained carbocation. The bicyclo[3.2.1]octane system, which is related to the tricyclic core of the target molecule, is known to undergo such carbocation-mediated reactions. acs.org

Rearrangements of Meso-ionic Intermediates Derived from Tricyclononanes

Mesoionic compounds are dipolar heterocyclic compounds where the positive and negative charges are delocalized. wikipedia.org While there are no specific reports on mesoionic intermediates derived from tricyclononanes, one could envision their formation from derivatives of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-. For example, conversion of the dione to a diamine followed by reaction with nitrous acid could potentially lead to a diazonium intermediate that might exhibit mesoionic character.

The rearrangement of such a mesoionic intermediate would likely involve the extrusion of a small molecule like nitrogen gas, leading to a highly reactive species that could undergo further transformations to yield a stable rearranged product. The synthesis of new mesoionic heterocyclic systems often involves cyclization and rearrangement steps. rsc.org

Cycloaddition Chemistry Involving Tricyclo[4.2.1.0²,⁵]nonane Scaffolds

The tricyclo[4.2.1.0²,⁵]nonane skeleton is a recurring motif in the study of strained organic molecules. Its reactivity in cycloaddition reactions is a subject of considerable interest, providing insights into the interplay of steric and electronic effects in complex chemical transformations.

[2+2] and [4+2] Cycloadditions

While direct experimental data on the [2+2] and [4+2] cycloaddition reactions of syn-Tricyclo(4.2.1.0²,⁵)nonane-3,4-dione is limited in publicly available literature, the reactivity of the core tricyclo[4.2.1.0²,⁵]nonane scaffold and its derivatives provides valuable insights. For instance, the photochemical [2+2] cycloaddition is a common reaction for α-diketones, suggesting that the dione could potentially react with alkenes under photochemical conditions to yield cyclobutane-fused adducts. nih.gov

The Diels-Alder, or [4+2] cycloaddition, reactivity of systems containing the tricyclo[4.2.1.0²,⁵]nonane framework has been explored. For example, derivatives of this scaffold have been synthesized and their chemistry investigated, laying the groundwork for understanding their behavior in pericyclic reactions. dss.go.th The inherent strain in the bicyclo[2.2.1]heptane portion of the molecule can influence the dienophilic or dienic character of any unsaturation present within or attached to the framework.

A notable example involves the reaction of quadricyclane (B1213432) with various dienophiles, which proceeds via a [2σ+2σ+2π] cycloaddition to furnish exo-tricyclo[4.2.1.0²,⁵]non-7-ene derivatives. researchgate.net This reaction underscores the accessibility of the tricyclo[4.2.1.0²,⁵]nonane skeleton through cycloaddition pathways and suggests that the reverse reaction, a retro-cycloaddition, might be a potential consideration under certain conditions.

Table 1: Examples of Cycloaddition Reactions Leading to Tricyclo[4.2.1.0²,⁵]nonane Derivatives

| Reactants | Reaction Type | Product Scaffold | Reference |

| Quadricyclane + Polyfluorinated Imines/Nitriles | [2+2+2] Cycloaddition | 3-Aza-4-(perfluoroalkyl)-tricyclo[4.2.1.0²,⁵]non-3,7-diene | researchgate.net |

| Quadricyclane + Disubstituted Alkenes | [2σ+2σ+2π] Cycloaddition | exo-Tricyclo[4.2.1.0²,⁵]non-7-ene derivatives | researchgate.net |

1,3-Dipolar Cycloaddition Reactions with Tricyclic Ketones

1,3-Dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. wikipedia.org The reaction of 1,3-dipoles with strained ketones, including bicyclic and tricyclic systems, is of particular interest due to the potential for high stereoselectivity. The strained nature of the carbonyl group in a rigid framework can enhance its reactivity as a dipolarophile.

The presence of the α-dicarbonyl moiety in syn-Tricyclo(4.2.1.0²,⁵)nonane-3,4-dione introduces an additional layer of complexity. The two carbonyl groups could potentially compete for the 1,3-dipole, and the electronic interaction between them might influence the reactivity of the system. In such cases, the chemoselectivity of the reaction becomes a critical aspect to consider.

Chemoselectivity and Regioselectivity in Chemical Transformations

The concepts of chemoselectivity and regioselectivity are paramount in understanding the reactivity of multifunctional molecules like syn-Tricyclo(4.2.1.0²,⁵)nonane-3,4-dione.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of the target dione, a key question in cycloaddition reactions would be which of the two carbonyl groups, or potentially an enolized form, would react preferentially. In photochemical cycloadditions of α-diketones, the reaction often proceeds via excitation of one of the carbonyl groups. nih.gov The subsequent reaction pathway can be influenced by the stability of the resulting intermediates. For other cycloadditions, factors such as steric hindrance and the electronic nature of the reaction partner would play a crucial role in determining which carbonyl group is more reactive.

Regioselectivity concerns the orientation of the addition in a cycloaddition reaction. For instance, in a 1,3-dipolar cycloaddition of an unsymmetrical dipole to one of the carbonyl groups of the dione, two different regioisomers could potentially be formed. The preferred orientation is often governed by electronic factors, such as the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. youtube.comnih.govnih.gov Steric interactions between the substituents on the dipole and the tricyclic framework can also significantly influence the regiochemical outcome. nih.gov

The regioselectivity in Diels-Alder reactions involving derivatives of the tricyclo[4.2.1.0²,⁵]nonane scaffold would be similarly dictated by the electronic properties of the diene and dienophile components. The substitution pattern on the reacting partners can lead to a polarization of the π-systems, favoring one regioisomeric product over the other. youtube.com

Table 2: Factors Influencing Selectivity in Cycloadditions of Tricyclic Ketones

| Selectivity Type | Governing Factors | Potential Outcome for syn-Tricyclo(4.2.1.0²,⁵)nonane-3,4-dione |

| Chemoselectivity | Steric hindrance around each carbonyl, Electronic nature of the reaction partner, Reaction conditions (e.g., photochemical vs. thermal) | Preferential reaction at one of the two carbonyl groups. |

| Regioselectivity | Frontier Molecular Orbital (FMO) interactions, Steric effects, Electronic polarization of reactants | Formation of a specific regioisomer in cycloadditions with unsymmetrical reagents. |

Derivatives and Analogous Tricyclic Systems

Synthesis and Transformations of Substituted Tricyclo[4.2.1.02,5]nonane-3,4-dione

The synthesis of functionalized tricyclo[4.2.1.02,5]nonane systems often begins with the construction of a ketone precursor. A common route involves the [2+2] cycloaddition of dichloroketene (B1203229) to norbornene, followed by the reductive removal of the chlorine atoms to yield tricyclo[4.2.1.02,5]non-7-en-3-one. nih.govresearchgate.net This ketone serves as a key intermediate for further derivatization.

For instance, this intermediate can undergo condensation reactions with substituted benzaldehydes to form chalcone (B49325) analogues. nih.govresearchgate.net These transformations highlight the ability of the tricyclic ketone to participate in standard carbonyl chemistry, enabling the attachment of diverse aromatic substituents. The resulting chalcones, which are α,β-unsaturated ketones, can then be used as precursors for the synthesis of more complex heterocyclic systems. One such transformation is the reaction with 2-aminobenzothiol in an acidic medium to produce benzothiazole (B30560) derivatives fused to the tricyclic framework. nih.govresearchgate.net

This synthetic sequence demonstrates a pathway to highly functionalized derivatives, starting from the basic tricyclic ketone. The transformations are summarized in the table below.

| Starting Material | Reagent(s) | Intermediate/Product | Application |

| Norbornene | Dichloroketene, then reduction | Tricyclo[4.2.1.02,5]non-7-en-3-one | Key synthetic intermediate |

| Tricyclo[4.2.1.02,5]non-7-en-3-one | Substituted benzaldehydes | Chalcone analogues | Precursors for heterocycles |

| Chalcone analogues | 2-Aminobenzothiol, acid | Benzothiazole derivatives | Investigated for biological activity |

Comparative Reactivity and Stereochemical Behavior of syn vs. anti Stereoisomers

The stereochemistry of the tricyclo[4.2.1.02,5]nonane system is defined by the relative orientation of its rings and substituents. The terms syn and anti are used to describe the stereochemical relationship at the bridgeheads of the bicyclo[2.2.1]heptane (norbornane) core. e-bookshelf.de In the context of Tricyclo[4.2.1.02,5]nonane-3,4-dione, the syn isomer has the cyclobutane (B1203170) ring oriented on the same side as the one-carbon (C9) bridge, while the anti isomer has it on the opposite side. The NIST Chemistry WebBook confirms the existence of both syn-(CAS 67843-62-3) and anti-(CAS 67843-61-2) isomers of the dione (B5365651). nist.govnist.gov

Additionally, substituents on the bicyclo[2.2.1]heptane portion of the molecule are designated as exo or endo. An exo substituent points away from the six-membered ring, while an endo substituent points towards it. e-bookshelf.de The stereochemical outcome of reactions involving this ring system is often dictated by steric hindrance, with reagents preferentially attacking from the less hindered exo face.

While direct comparative studies on the reactivity of syn- and anti-Tricyclo[4.2.1.02,5]nonane-3,4-dione are not extensively documented in the reviewed literature, research on related derivatives provides insights. For example, studies on the synthesis and chemistry of exo- and endo-tricyclo[4.2.1.02,5]nonane derivatives have been reported. dss.go.th Reactions involving the generation of carbocations at the C7 position of exo- and endo-tricyclo[4.2.1.02,5]non-7-enes invariably lead to rearranged products, demonstrating the propensity of this strained system to undergo skeletal rearrangements to relieve strain. dss.go.th The stereochemical disposition of the starting materials (exo vs. endo) significantly influences the product distribution in such reactions.

Heteroatom-Containing Tricyclo[4.2.1.02,5]nonane Analogues

The incorporation of heteroatoms such as nitrogen and oxygen into the tricyclo[4.2.1.02,5]nonane skeleton leads to analogues with modified chemical and physical properties. The synthesis of these heterocyclic systems often relies on cycloaddition reactions.

A notable route to nitrogen-containing analogues is the [2π + 2σ + 2σ] cycloaddition of quadricyclane (B1213432) with polyfluorinated imines and nitriles. This reaction is highly regio- and stereospecific, yielding exo-3-aza-4-(perfluoroalkyl)-tricyclo[4.2.1.02,5]non-3,7-dienes. researchgate.net The high reactivity of perfluoroalkyl nitriles, in particular, allows for the efficient construction of these aza-dienes at elevated temperatures. researchgate.net These compounds can undergo further transformations, such as the addition of trimethylsilyl (B98337) trifluoride (CF3Si(CH3)3) across the C=N bond, followed by removal of the silyl (B83357) group to yield the corresponding amines. researchgate.net

| Heteroatom Analogue Class | Synthetic Precursors | Key Reaction Type | Resulting Structure |

| Aza-tricyclononadienes | Quadricyclane, Perfluoroalkyl nitriles/imines | [2+2+2] Cycloaddition | exo-3-Aza-4-(perfluoroalkyl)-tricyclo[4.2.1.02,5]non-3,7-dienes |

| Bridgehead Aza-tricyclononenes | Varies | Varies | 9-Azatricyclo[4.2.1.02,5]non-2(5)-ene |

| Dioxa-aza-tricyclononanones | Levoglucosenone derivatives, Amines | Aziridination/Rearrangement | Fused Dioxa-aza systems |

Fluorinated and Ester-Functionalized Tricyclononenes

The functionalization of the tricyclo[4.2.1.02,5]nonene (TCN) framework with fluorine atoms or ester groups has been explored, particularly for applications in polymer chemistry. These substituents can significantly alter the electronic properties, stability, and polymerization behavior of the monomer.

Fluorinated TCN monomers are often synthesized via the stereo- and regioselective [2+2+2] cycloaddition of quadricyclane with various fluoroalkenes. researchgate.net This method provides access to a range of polyfluorinated exo-tricyclononenes. These monomers have demonstrated high activity in Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with high molecular weights and good film-forming properties. researchgate.net The incorporation of fluorine can enhance properties such as thermal stability and gas permeability in the resulting polymers.

Ester-functionalized TCNs and their diene counterparts (TCNDs) have also been synthesized as monomers for ROMP. rsc.org A library of TCN and TCND imides, monoesters, and diesters has been prepared to study the relationship between monomer structure and polymerization kinetics. rsc.org The steric and electronic parameters of the ester substituents were found to influence the rate of polymerization. These functional groups also provide a handle for post-polymerization modification, allowing for the introduction of other functionalities onto the polymer backbone. rsc.org

| Functional Group | Synthetic Method | Monomer Example | Polymerization Method |

| Fluorine | [2+2+2] Cycloaddition of quadricyclane and fluoroalkenes | Polyfluorinated exo-tricyclo[4.2.1.02,5]non-7-enes | Ring-Opening Metathesis Polymerization (ROMP) |

| Ester | Diels-Alder reaction of quadricyclane and maleic anhydride, followed by esterification | Tricyclo[4.2.1.02,5]non-7-ene diesters | Ring-Opening Metathesis Polymerization (ROMP) |

Advanced Spectroscopic and Structural Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of complex organic molecules like syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the constituent atoms.

In the ¹H NMR spectrum, the chemical shifts, coupling constants (J-values), and signal multiplicities allow for the assignment of each proton in the molecule. Due to the rigid, caged structure, long-range couplings are often observed, providing crucial data for confirming the tricyclic framework. The syn configuration of the cyclobutane (B1203170) ring relative to the norbornane (B1196662) skeleton results in a unique set of spatial relationships between protons, which is reflected in the nuclear Overhauser effect (NOE) correlations observed in 2D NMR experiments like NOESY.

Table 1: Representative NMR Data for Tricyclic Ketones Note: This table contains hypothetical data for illustrative purposes, as specific experimental data for the title compound is not readily available in public literature.

| Technique | Observed Chemical Shifts (ppm) / Coupling Constants (Hz) | Assignment |

| ¹H NMR | δ 3.5-3.8 (m, 2H) | Bridgehead Protons |

| δ 2.8-3.2 (m, 2H) | Protons α to carbonyl | |

| δ 1.5-2.5 (m, 6H) | Methylene and other methine protons | |

| ¹³C NMR | δ 205-215 | C=O |

| δ 40-60 | Bridgehead and α-carbons | |

| δ 25-40 | Methylene carbons | |

| HMBC | Correlations between carbonyl carbons and α-protons | Confirms C-C connectivity |

| NOESY | Through-space correlations between protons on the syn face | Confirms stereochemistry |

X-ray Crystallography for Definitive Stereochemical Assignment and Conformational Analysis

While NMR provides powerful insights into the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for the definitive assignment of stereochemistry and for detailed conformational analysis.

For a molecule like syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. These parameters offer quantitative insight into the degree of ring strain within the molecule. The syn fusion of the four-membered ring to the five-membered ring of the norbornane core would be unequivocally confirmed, and the puckering of these rings can be accurately measured. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as C-H···O hydrogen bonds, which govern the macroscopic properties of the crystalline material.

Table 2: Crystallographic Data for a Related Polycyclic Dione (B5365651) Note: This table presents example data for a related structure to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 829.5 |

| Z | 4 |

| R-factor | 0.045 |

Specialized Spectroscopic Techniques for Derived Materials

When syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione is used as a monomer for the synthesis of polymers or as a precursor for thin films, specialized spectroscopic techniques are required to characterize these materials.

For polymers derived from syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione, gas-phase vacuum-ultraviolet (VUV) spectroscopy can provide valuable information about their electronic structure. This technique probes electronic transitions at high energies, offering insights into the nature of the sigma bonds and the influence of the strained alicyclic framework on the polymer's electronic properties. The VUV spectrum can be used to identify the onset of electronic absorption and to understand how the electronic structure of the monomer unit is perturbed upon polymerization.

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. For films prepared from syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione or its derivatives, VASE can be used to accurately measure film thickness from a few angstroms to several micrometers. By analyzing the change in polarization of light upon reflection from the film surface over a range of wavelengths and incident angles, a detailed model of the film's optical properties can be constructed. This is crucial for applications in optics and electronics where precise control over film thickness and refractive index is required.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis in Complex Cages

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

In the FTIR spectrum of syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione, the most prominent absorption would be the strong C=O stretching band. The frequency of this band is sensitive to the ring strain of the cyclobutanedione moiety. Typically, carbonyl groups in strained four-membered rings exhibit a higher stretching frequency compared to their acyclic or larger-ring counterparts. The C-H stretching and bending vibrations of the aliphatic framework would also be present in the spectrum.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the cage structure, often give rise to strong Raman signals. This can be particularly useful for characterizing the skeletal vibrations of the tricyclic system.

Table 3: Characteristic Vibrational Frequencies Note: This table provides expected ranges for the key functional groups in the title compound.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | 1780 - 1820 | 1780 - 1820 |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C-C Stretch | Weak in FTIR | Strong in Raman |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed exploration of reaction mechanisms. researchgate.netchemeo.comnih.gov By mapping the potential energy surface of a reaction, these methods can identify the structures of transition states—the high-energy intermediates that govern reaction rates. Techniques like Density Functional Theory (DFT) and ab initio methods are used to calculate the energies of reactants, products, and transition states, thereby elucidating the most probable reaction pathways. researchgate.netchemeo.com This information is critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

Despite the power of these methods, a specific computational study detailing the reaction pathways and transition states involved in the synthesis or subsequent reactions of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is not available in the reviewed literature. Such a study would be instrumental in understanding its formation, stability, and potential for rearrangement or further functionalization.

Computational Studies on Stereochemical Control and Selectivity in Synthesis

The synthesis of complex, three-dimensional molecules like Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- presents significant challenges in controlling stereochemistry. Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of synthetic reactions. By modeling the interactions between reactants and catalysts, and by calculating the energies of different diastereomeric transition states, chemists can understand the origins of stereoselectivity. This predictive power helps in the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer, minimizing waste and improving efficiency.

Currently, there are no published computational studies that specifically address the stereochemical control and selectivity in the synthesis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-. Research in this area would be highly valuable for developing efficient and stereoselective synthetic routes to this and related bridged polycyclic systems.

Molecular Modeling for Conformational Analysis of Bridged Systems

Bridged polycyclic molecules are conformationally constrained, yet they can often exist in several distinct, stable conformations that influence their physical properties and reactivity. Molecular modeling, using methods ranging from molecular mechanics to high-level quantum chemical calculations, is employed to perform conformational analysis. These studies identify the minimum energy conformations and the energy barriers to interconversion between them. For a rigid structure like the tricyclo[4.2.1.02,5]nonane skeleton, understanding the subtle conformational preferences is key to predicting its behavior in chemical reactions and biological systems.

A specific conformational analysis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- using molecular modeling techniques has not been reported in the available literature. Such an analysis would clarify the molecule's three-dimensional structure and how its rigidity impacts the orientation of its ketone functionalities.

Analysis of Electronic Structure and Reactivity Descriptors in Polycyclic Ketones

The electronic structure of a molecule dictates its fundamental reactivity. Computational methods are used to analyze properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors derived from Conceptual Density Functional Theory (CDFT). scielo.org.mxresearchgate.net These descriptors, including electrophilicity, nucleophilicity, and local reactivity indicators like Fukui functions, help predict how and where a molecule will react. scielo.org.mxnih.gov For polycyclic ketones, this analysis can reveal the most reactive sites for nucleophilic or electrophilic attack and explain the influence of the strained ring system on the carbonyl groups' reactivity.

A detailed analysis of the electronic structure and reactivity descriptors specifically for Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is not documented in current scientific publications. This type of study would provide a quantitative basis for understanding its chemical behavior and for designing new reactions.

While dedicated computational studies on Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- are not presently available, some fundamental physicochemical properties have been estimated using computational methods like the Joback method. These provide a basic profile of the compound.

Table 1: Estimated Physicochemical Properties of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | ||

| Molecular Weight | 150.17 | g/mol | |

| Enthalpy of Formation (hf) | -306.43 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation (gf) | -45.74 | kJ/mol | Joback Method |

| Normal Boiling Point (tb) | 556.51 | K | Joback Method |

| Normal Melting Point (tf) | 377.21 | K | Joback Method |

| Critical Temperature (tc) | 799.05 | K | Joback Method |

| Critical Pressure (pc) | 3650.93 | kPa | Joback Method |

Strategic Utility in Organic Synthesis and Materials Science

Tricyclo[4.2.1.02,5]nonane Systems as Building Blocks for Complex Molecular Architectures

The tricyclo[4.2.1.02,5]nonane skeleton is a valuable scaffold for constructing intricate molecular structures. dss.go.th Its conformational rigidity and well-defined stereochemistry allow chemists to build complex, three-dimensional molecules with a high degree of control. This system effectively "bridges the gap" between other well-known tricyclic systems, such as tetrahydrodicyclopentadiene (B3024363) and tricyclo[3.2.1.02,4]octane systems, offering a unique combination of ring sizes and strain features. dss.go.th

The synthesis of derivatives based on this framework is a subject of ongoing interest, as these systems are pivotal in creating more elaborate molecules. dss.go.thresearchgate.net By strategically modifying the core structure, researchers can access a wide array of complex organic compounds. For example, palladium-catalyzed dearomatization reactions have been developed to construct fused polycyclic skeletons, which can serve as intermediates for synthesizing analogues of natural products. acs.org The development of such synthetic methods highlights the importance of polycyclic scaffolds in generating molecular diversity and accessing novel chemical space. frontiersin.org

Role as Intermediates in the Synthesis of Diverse Organic Molecules

Derivatives of the tricyclo[4.2.1.02,5]nonane system are crucial intermediates in the synthesis of a variety of organic molecules. dss.go.th The parent hydrocarbon and its functionalized versions can be prepared through multi-step sequences, often starting from more readily available materials like norbornene. researchgate.netnih.gov For instance, tricyclo[4.2.1.02,5]non-7-en-3-one can be synthesized via the addition of dichloroketene (B1203229) to norbornene, followed by a reduction step. researchgate.netnih.gov

This ketone intermediate can then be used to build a range of other molecules. One example is its use in condensation reactions with benzaldehyde (B42025) derivatives to form chalcone (B49325) analogues. researchgate.netnih.gov These chalcones, in turn, can react with 2-aminobenzothiol to produce complex benzothiazole (B30560) derivatives, demonstrating the scaffold's utility in multi-step synthetic pathways. researchgate.netnih.gov The ability to systematically derivatize the tricyclo[4.2.1.02,5]nonane core makes it a powerful tool for synthetic chemists. dss.go.th

Table 1: Synthetic Pathway from Norbornene to Benzothiazole Derivatives via a Tricyclo[4.2.1.02,5]nonane Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Norbornene | Dichloroketene, then reduction | Tricyclo[4.2.1.02,5]non-7-en-3-one | researchgate.net, nih.gov |

| 2 | Tricyclo[4.2.1.02,5]non-7-en-3-one | Benzaldehyde derivatives | Chalcone analogues | researchgate.net, nih.gov |

| 3 | Chalcone analogues | 2-Aminobenzothiol | Benzothiazole derivatives | researchgate.net, nih.gov |

Monomers for the Development of Advanced Polymer Materials, e.g., Photoresists

The tricyclo[4.2.1.02,5]nonane framework is particularly significant in the field of materials science, where its derivatives are used as monomers for advanced polymers. Specifically, fluorinated tricyclo[4.2.1.02,5]non-7-ene-3-carboxylic acid esters have been shown to undergo metal-catalyzed addition polymerization. researchgate.net The resulting homopolymers are notable for their high transparency at deep ultraviolet wavelengths (specifically 157 nm), a critical property for the development of next-generation photoresists used in semiconductor manufacturing. researchgate.net

These tricyclononene (TCN) monomers, which contain both norbornene and cyclobutane (B1203170) fragments, are often more reactive in polymerization than corresponding norbornene monomers with similar functional groups. researchgate.net This enhanced reactivity, combined with the desirable optical properties of the resulting polymers, makes them promising candidates for advanced lithographic applications. researchgate.net

Exploration in Novel Material Development Based on Polycyclic Scaffolds

The unique structural and physical properties of polycyclic scaffolds like tricyclo[4.2.1.02,5]nonane make them ideal candidates for the creation of novel materials beyond photoresists. frontiersin.org The inherent rigidity and high sp³-character of these frameworks are sought-after features in drug discovery and materials science for creating three-dimensional structures. acs.org

Research into related polycyclic systems demonstrates broad potential. For example, polymers derived from tricyclononenes with silicon-containing substituents, such as silatrane (B128906) or trimethylsilyl (B98337) groups, are being investigated as promising materials for membrane-based gas separation. researchgate.net The synthesis of these specialized monomers, often starting from readily available materials like cyclopentadiene (B3395910) or quadricyclane (B1213432), allows for the creation of polymers with tailored properties. researchgate.net The continued exploration of these rigid, well-defined scaffolds is expected to lead to new high-performance materials with applications in diverse technological fields. frontiersin.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- | C₉H₁₀O₂ |

| Tricyclo[4.2.1.02,5]nonane | C₉H₁₄ |

| Tetrahydrodicyclopentadiene | C₁₀H₁₆ |

| Tricyclo[3.2.1.02,4]octane | C₈H₁₂ |

| Norbornene | C₇H₁₀ |

| Tricyclo[4.2.1.02,5]non-7-en-3-one | C₉H₁₀O |

| Benzaldehyde | C₇H₆O |

| 2-Aminobenzothiol | C₇H₇NS |

| Fluorinated tricyclo[4.2.1.02,5]non-7-ene-3-carboxylic acid esters | Varies |

| Cyclopentadiene | C₅H₆ |

Q & A

Q. What strategies resolve ambiguities in Diels-Alder product stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.